Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their diverse applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The presence of both cyano and phenyl groups in its structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl cyanoacetate with an appropriate arylamine under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The cyano groups can be substituted with other nucleophiles to form a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted cyanoacrylates .
Scientific Research Applications
Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate involves its interaction with specific molecular targets. For instance, as an inhibitor of mitochondrial pyruvate transport, it binds to the pyruvate carrier protein, preventing the transport of pyruvate into the mitochondria. This inhibition disrupts the normal metabolic processes, leading to altered cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-phenylprop-2-enoate: Similar in structure but lacks the additional cyano group.
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a cyano group.
Ethyl 2-cyano-3-(4-ethoxyphenyl)prop-2-enoate: Contains an ethoxy group instead of a cyano group.
Uniqueness
Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate is unique due to the presence of both cyano and phenyl groups, which confer distinct reactivity and versatility in synthetic applications. The additional cyano group enhances its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
61709-36-2 |
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Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(N-cyanoanilino)prop-2-enoate |
InChI |
InChI=1S/C13H11N3O2/c1-2-18-13(17)11(8-14)9-16(10-15)12-6-4-3-5-7-12/h3-7,9H,2H2,1H3 |
InChI Key |
LQAYUTIGPSUMPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN(C#N)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
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